(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative synthesized via the Claisen-Schmidt condensation. Chalcones are α,β-unsaturated ketones with a backbone structure of two aromatic rings connected by a propenone bridge. The target compound features a 3-nitrophenyl group (electron-withdrawing) at the R1 position and a 2,4-dimethoxyphenyl group (electron-donating) at R2 (Figure 1). This combination of substituents influences its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQBCWMBKUXER-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research on this compound may focus on its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies may investigate its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
Industrially, chalcones are used in the production of dyes, pigments, and other materials. This compound may have applications in these areas due to its chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Chalcone derivatives vary widely based on substituent positions and functional groups. Key structural analogs include:
Key Observations:
Crystallographic and Conformational Analysis
- The target compound’s bond lengths (C=O: ~1.23 Å, C=C: ~1.45 Å) and dihedral angles (~5–10° between aromatic rings) are consistent with related chalcones. However, the nitro group introduces slight distortions in planarity compared to bromo or chloro analogs .
- Packing Interactions: Unlike hydroxyl-containing analogs (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one), the target compound lacks strong hydrogen-bonding networks, relying on van der Waals forces and π-π stacking .
Antimalarial Activity
- In PfFd-PfFNR inhibition assays, (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one showed 38.16% inhibition at 10 µM, attributed to the amino group’s electrostatic interactions .
Antifungal Activity
Pharmacokinetic Considerations
- Dimethoxy-substituted chalcones like (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2) show moderate bioavailability (59.8% yield), but the target compound’s nitro group may reduce metabolic stability compared to methoxy or amino analogs .
Biological Activity
The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biochemical evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a conjugated double bond system typical of chalcones, which is crucial for its biological activity. The presence of methoxy and nitro groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2O5 |
| CAS Number | 308292-47-9 |
| Physical Form | Solid |
| Purity | 90% |
Anticancer Properties
Recent studies have shown that chalcone derivatives exhibit significant anticancer activities. For instance, the compound was evaluated for its antiproliferative effects against various cancer cell lines. The results indicated that it has a notable ability to inhibit cell proliferation in certain types of cancer.
- Case Study : In a study assessing its effects on human leukemia cells (CLL cell lines), the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells, indicating potent antiproliferative activity. The pro-apoptotic effects were also confirmed, with cell viability significantly reduced at concentrations around its IC50 values .
The mechanism by which this compound exerts its effects may involve the induction of oxidative stress within cancer cells. This is supported by findings that show increased reactive oxygen species (ROS) levels leading to apoptosis in treated cells .
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. For example:
- Mix 2,5-dimethoxy acetophenone with 3-nitrobenzaldehyde .
- Add sodium hydroxide as a catalyst and stir at low temperatures.
- Collect and purify the precipitate through recrystallization from ethanol.
This method highlights the structural modifications that can be achieved to enhance biological activity.
Research Findings
A review of multiple studies indicates that compounds similar to this compound often share common biological pathways associated with anticancer properties:
| Compound Type | IC50 Range (µM) | Cancer Cell Lines |
|---|---|---|
| Chalcone Derivatives | 0.17 - 2.69 | CLL HG-3 |
| Other Analogues | 0.20 - 48.0 | Various Cancer Lines |
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation. This involves reacting 2,4-dimethoxyacetophenone with 3-nitrobenzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol or methanol under reflux. The reaction proceeds via aldol condensation, followed by dehydration to form the α,β-unsaturated ketone (E-configuration). Reaction conditions (temperature, solvent polarity, and base strength) must be optimized to maximize yield and stereoselectivity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : The enone system (C=O-CH=CH-) shows characteristic doublets for the trans-vinylic protons (δ ~6.8–7.8 ppm, J = 15–16 Hz). The 2,4-dimethoxyphenyl group exhibits singlet aromatic protons (δ ~6.2–6.6 ppm) and methoxy peaks (δ ~3.8–4.0 ppm). The 3-nitrophenyl group displays meta-substituted aromatic protons (δ ~7.5–8.5 ppm).
- 13C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm. The vinylic carbons (C=C) resonate at δ ~120–140 ppm.
- IR : Strong C=O stretching (~1650–1680 cm⁻¹) and NO₂ symmetric/asymmetric stretching (~1350 cm⁻¹ and ~1520 cm⁻¹) confirm functional groups .
Q. What stability considerations are critical for handling this compound?
The nitro group (-NO₂) is electron-withdrawing and may sensitize the compound to photodegradation. Store in amber vials at 2–8°C under inert atmosphere. Avoid prolonged exposure to UV light or strong bases, which could degrade the enone system .
Advanced Research Questions
Q. How does the electronic interplay between the 2,4-dimethoxyphenyl and 3-nitrophenyl groups influence reactivity?
The 2,4-dimethoxyphenyl group is electron-donating (via methoxy substituents), while the 3-nitrophenyl group is electron-withdrawing. This creates a polarized enone system, enhancing susceptibility to nucleophilic attack at the β-carbon. Computational studies (e.g., DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic reactions .
Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (e.g., in ethanol/chloroform) can be analyzed to determine bond lengths, angles, and packing motifs. For example, the E-configuration of the enone system will show a dihedral angle >150° between the aryl groups. Compare with similar chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl) analogs) to identify substituent effects on crystal packing .
Q. How can contradictory biological activity data be resolved when testing this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., solvent polarity, cell line variability). Validate results using:
- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
- Control experiments : Compare with structurally analogous compounds (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives).
- Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding (e.g., enzyme inhibition) .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Electrophilic substitution : The 2,4-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups.
- Nucleophilic addition : Polar solvents (e.g., DMF) favor attack at the β-carbon of the enone.
- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
